6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride

Parallel Synthesis Sulfonamide Library Quality Control

Inconsistent reagent purity and uncontrolled lipophilicity drift can derail parallel synthesis of kinase-focused libraries. This 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride offers a quantifiable solution. - Consistent 98% purity ensures reliable stoichiometry in automated high-throughput sulfonamide synthesis, minimizing byproduct formation. [L19-L22] - Low LogP (1.537) and TPSA (51.96 Ų) predict superior BBB penetration versus analogs (e.g., imidazopyridine LogP 2.34), making it the preferred reagent for CNS chemical probes. [L9-L12] - Privileged scaffold validated in a co-crystallized MAP4K4 inhibitor (PDB 5W5Q) and a high-affinity NK1 ligand (IC50 0.280 nM). [L5-L7]

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
CAS No. 914637-93-7
Cat. No. B1438511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
CAS914637-93-7
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESC1CCC2=NC=C(N2CC1)S(=O)(=O)Cl
InChIInChI=1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2
InChIKeyKYMGLAHHJPRFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride: Key Intermediate for Kinase and GPCR Libraries


6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is a heterocyclic sulfonyl chloride building block with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 g/mol . It serves as a versatile electrophilic reagent for introducing the tetrahydroimidazo[1,2-a]azepine scaffold into sulfonamide-containing compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in high-affinity ligands for the Neurokinin-1 (NK1) receptor (IC50 0.280 nM) [1] and as a core component in potent kinase inhibitors such as the MAP4K4 inhibitor co-crystallized in PDB 5W5Q [2]. Its primary utility lies in enabling rapid diversification for structure-activity relationship (SAR) studies and targeted library synthesis.

Workflow Sulfonamide library synthesis via amine coupling
Selection High-purity electrophilic building block for parallel chemistry
Scaffold context Reported privileged core for kinase and GPCR ligand programs

Why This Building Block Cannot Be Simply Replaced by Analogs


Assuming functional equivalence among sulfonyl chloride building blocks ignores critical differences in physicochemical properties and quality that directly impact lead optimization outcomes. The target compound's specific lipophilicity (LogP 1.537) is significantly lower than that of its closest analogs, the 2-methyl derivative (XLogP3 1.8) and the imidazo[1,2-a]pyridine sulfonyl chloride (LogP 2.34) . This difference can alter a derived compound's solubility, metabolic stability, and off-target binding profile. Furthermore, the available commercial purity of 98% surpasses the 95% standard for analogs , directly affecting the reproducibility of high-throughput parallel synthesis. These quantifiable variances mean that substituting this intermediate can introduce unforeseen lipophilicity drift and synthetic inconsistency into a medicinal chemistry program.

Lipophilicity mismatch
The core’s lower LogP may shift ADME and off-target profiles relative to more lipophilic analogs, complicating lead optimization.
Purity specification gap
Analogues with lower purity may introduce impurity-driven side reactions, reducing parallel synthesis reproducibility.
Scaffold validation gap
Substituting with unvalidated heterocyclic sulfonyl chlorides may lack ligand-efficiency precedents, increasing hit-finding risk.

Quantitative Differentiation Evidence Against Closest Analogs


Higher Purity for Greater Synthetic Reproducibility

The target compound is supplied at a minimum purity of 98% , representing a 3% absolute increase over the 95% purity specification for the 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride analog . A 3% reduction in purity corresponds to a 60% increase in total impurities, which can sequester precious amine monomers, reduce desired product yields, and complicate purification in library production.

Purity comparison
Data to verify
98% vs 95% (analog)
~60% lower impurity load
Supports synthetic consistency in parallel sulfonamide library production
Vendor CoA specification; independent verification advised
Parallel Synthesis Sulfonamide Library Quality Control

Lower Lipophilicity for CNS Drug Design

The target compound's calculated partition coefficient (LogP) is 1.537 . This is markedly lower than the LogP of 2.34260 for the structurally similar imidazo[1,2-a]pyridine-3-sulfonyl chloride . This difference of 0.8 LogP units predicts a significant shift in the pharmacokinetic profile of derived sulfonamides, potentially reducing metabolic turnover and the risk of promiscuous off-target binding often associated with higher lipophilicity.

Lipophilicity (LogP)
Data to verify
1.54 vs 2.34 (imidazopyridine analog)
ΔLogP −0.81
May shift derived sulfonamides toward lower lipophilicity, supporting CNS drug-design programs
Computational prediction; experimental validation needed
CNS Drug Discovery Lipophilicity ADME Optimization

More Favorable Topological Polar Surface Area for Brain Penetration

The target compound exhibits a Topological Polar Surface Area (TPSA) of 51.96 Ų , which is notably lower than the 59.82 Ų TPSA of the imidazo[1,2-a]pyridine-3-sulfonyl chloride analog . In drug discovery, a TPSA below 60 Ų is generally associated with high potential for passive blood-brain barrier (BBB) penetration, and values below 70 Ų correlate with good oral absorption. The 5.86 Ų lower TPSA suggests that the azepine scaffold may confer a measurable advantage for CNS bioavailability over the pyridine-containing analog.

Topological PSA
Data to verify
51.96 Ų vs 59.82 Ų (pyridine analog)
ΔTPSA −5.86 Ų
Lower TPSA may support predicted blood-brain barrier penetration of derived compounds
Computational metric; requires in vivo permeability confirmation
Blood-Brain Barrier CNS Penetration Physicochemical Property

Validated Scaffold Privilege for Kinase and GPCR Ligands

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine core is a biologically validated privileged scaffold. A derivative of this precise core demonstrated an IC50 of 0.280 nM against the human NK1 receptor [1]. Furthermore, a benzo-fused variant of this scaffold forms the core of a potent, co-crystallized inhibitor of MAP4K4 kinase, demonstrating a key binding mode in the ATP pocket (PDB 5W5Q) [2]. In contrast to unvalidated sulfonyl chloride heterocycles, this scaffold provides a track record of generating low-nanomolar affinity ligands.

Scaffold privilege
Reported context
Derivative achieves NK1 IC₅₀ 0.280 nM; co-crystal structure with MAP4K4 (PDB 5W5Q)
Scaffold associated with low-nanomolar receptor and kinase affinity
Scaffold-level evidence; requires target-specific validation
Kinase Inhibitor Scaffold Privilege Drug Discovery

Low Rotatable Bond Count for Favorable Binding Entropy

The target compound possesses only 1 rotatable bond , indicating a highly constrained scaffold. This is significantly fewer than many alternative heterocyclic sulfonyl chlorides (e.g., an azetidine sulfonyl chloride core typically has 2-3 rotatable bonds). A lower number of rotatable bonds is a well-established principle for improving binding affinity by reducing the conformational entropy penalty (ΔS) upon target engagement, often leading to superior ligand efficiency.

Rotatable bonds
Data to verify
1 rotatable bond
Conformationally constrained core
May reduce entropic binding penalty in hit-to-lead optimization
Topological analysis from vendor datasheet
Conformational Restriction Ligand Efficiency Binding Affinity

Optimal Application Scenarios Based on Quantitative Differentiators


Parallel Synthesis of Kinase-Focused Sulfonamide Libraries

This compound is ideal for the automated parallel synthesis of large sulfonamide libraries targeting the kinase ATP-binding pocket. Its 98% purity ensures consistent reagent stoichiometry across hundreds of reactions, minimizing the formation of byproducts that complicate high-throughput purification. The privileged nature of the scaffold, evidenced by its presence in a co-crystallized MAP4K4 inhibitor , increases the probability of generating potent hits from the library.

Development of CNS-Penetrant Chemical Probes

The combination of low LogP (1.537) and low TPSA (51.96 Ų) makes this sulfonyl chloride the preferred reagent for synthesizing chemical probes intended for CNS targets. Compared to the more lipophilic imidazopyridine analog (LogP 2.34, TPSA 59.82 Ų) , derivatives are predicted to have superior BBB penetration, a hypothesis supported by the general principle that sub-60 Ų TPSA and low LogP favor CNS bioavailability.

Synthesis of GPCR Antagonists Targeting NK1 Receptor

For programs seeking to antagonize the NK1 receptor, this building block provides a direct path to analogs of a known high-affinity ligand. A derivative maintaining the identical 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine core demonstrated an IC50 of 0.280 nM at the human NK1 receptor . Using this specific sulfonyl chloride allows chemists to explore diversity vectors on a proven scaffold, rather than investing resources in validating a new, unproven core.

Hit-to-Lead Optimization for Entropic Binding Penalty Reduction

In fragment-based or early hit-to-lead stages where maximizing ligand efficiency is key, the scaffold's single rotatable bond offers a distinct advantage. The inherent conformational restriction minimizes the entropic cost of binding, which is a crucial factor for converting weak fragment hits into potent leads. This makes the building block a strategic choice over more flexible sulfonyl chloride alternatives.

Application
Selection Property
Validation Focus
Kinase-focused sulfonamide libraries
High-purity electrophilic building block
Reproducibility in parallel synthesis
CNS-penetrant chemical probes
Low LogP and TPSA scaffold profile
Predicted brain penetration assessment
GPCR antagonist programs (NK1)
Scaffold with reported low-nanomolar NK1 ligand affinity
NK1 target-engagement context
Hit-to-lead ligand efficiency optimization
Conformationally constrained scaffold
Entropic binding penalty reduction assessment
Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.